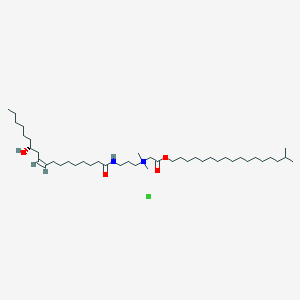
Magnesiumperoxide
Overview
Description
Magnesium peroxide is an odorless, fine powder peroxide with a white to off-white color. It is similar to calcium peroxide because magnesium peroxide also releases oxygen by breaking down at a controlled rate with water. Commercially, magnesium peroxide often exists as a compound of magnesium peroxide and magnesium hydroxide .
Mechanism of Action
Target of Action
Magnesium peroxide, also known as magnesium dioxide, is a fine white powder that primarily targets anaerobic bacterial flora . It inhibits and reduces the pathogenic intestinal flora and facilitates the implantation of probiotics . It also has an impact on the cell membrane respiration and potassium ion flow of certain bacteria .
Mode of Action
Magnesium peroxide releases oxygen by breaking down at a controlled rate with water . This oxygen release is similar to calcium peroxide . The structure of magnesium peroxide has been calculated as a triangular shape with the O2 molecule binding side-on to the magnesium . This arrangement is a result of the Mg+ donating charge to the oxygen and creating a Mg2+ O22− .
Biochemical Pathways
Magnesium, in general, plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .
Pharmacokinetics
It is known that magnesium, in general, is absorbed as magnesium ions through the small intestines and then rapidly excreted in the urine through the kidneys . The unabsorbed drug is mainly excreted in the feces and saliva .
Result of Action
The primary result of magnesium peroxide’s action is the release of oxygen when it breaks down in water . This oxygen release can have various effects, such as inhibiting and reducing the pathogenic intestinal flora . It also has an inhibitory effect on certain bacteria by impacting their cell membrane respiration and potassium ion flow .
Action Environment
The action of magnesium peroxide can be influenced by various environmental factors. For example, the rate at which it breaks down and releases oxygen can be affected by the presence of water . Furthermore, the reaction of magnesium peroxide with hydrogen peroxide to create magnesium peroxide and water is an exothermic reaction that should be cooled and kept around 30–40 degrees Celsius . It is also important to remove as much iron from the reaction environment as possible due to iron’s ability to catalyze the degradation of the peroxide .
Biochemical Analysis
Biochemical Properties
Magnesium Dioxide is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions in the human body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . It interacts with enzymes, proteins, and other biomolecules, playing a crucial role in their function .
Cellular Effects
Magnesium Dioxide influences cell function significantly. It is involved in various cellular processes, including signaling pathways, gene expression, and cellular metabolism . It contributes significantly to the preservation and support of life and good health .
Molecular Mechanism
At the molecular level, Magnesium Dioxide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a vital ion for the human organism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Magnesium Dioxide can change over time. It has high stability and shows long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Magnesium Dioxide vary with different dosages in animal models. High doses can have toxic or adverse effects .
Metabolic Pathways
Magnesium Dioxide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Magnesium Dioxide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Magnesium Dioxide affects its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Magnesium peroxide can be synthesized by mixing magnesium oxide with hydrogen peroxide to create magnesium peroxide and water. This exothermic reaction should be cooled and kept around 30–40 degrees Celsius. It is also important to remove as much iron from the reaction environment as possible due to iron’s ability to catalyze the degradation of the peroxide. The addition of oxygen stabilizers such as sodium silicate can also be used to help prevent the premature degradation of the peroxide. Regardless, a good yield from this reaction is only about 35% .
Chemical Reactions Analysis
Magnesium peroxide undergoes several types of chemical reactions, including oxidation and decomposition. For example, it decomposes at 100°C to release oxygen and also releases oxygen on reaction with water: [ 2MgO_2 (s) + 2H_2O \rightarrow 2Mg(OH)_2 + O_2 ] The compound is prepared by reacting sodium peroxide with magnesium sulfate solution and is used as a bleach for cotton and silk .
Scientific Research Applications
Magnesium peroxide has a wide range of scientific research applications. It is used in environmental science for groundwater remediation, particularly for the removal of contaminants such as toluene. The compound’s ability to release oxygen makes it useful in bioremediation processes. In the field of medicine, magnesium peroxide nanoparticles are being studied for their antibacterial properties and potential use in wound healing. Additionally, magnesium peroxide is used in the textile industry as a bleach for cotton and silk .
Comparison with Similar Compounds
Magnesium peroxide is similar to calcium peroxide in that both compounds release oxygen by breaking down at a controlled rate with water. magnesium peroxide is often preferred in certain applications due to its higher stability and controlled oxygen release. Other similar compounds include sodium peroxide and potassium peroxide, which also release oxygen but have different stability and reactivity profiles .
Magnesium peroxide’s unique properties, such as its controlled oxygen release and stability, make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
magnesium;peroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.O2/c;1-2/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAGIJMPHSUYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO2 | |
| Record name | MAGNESIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Magnesium peroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_peroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049667 | |
| Record name | Magnesium peroxide (Mg(O2)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.304 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Magnesium peroxide appears as a white powder. Noncombustible but accelerates the burning of combustible material, if the combustible material is finely divided the mixture may be explosive. Mixtures of combustible material and the peroxide can be ignited by friction or contact with moisture. Used in medicine, and as a bleaching agent. | |
| Record name | MAGNESIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble in dilute acid solutions with formation of hydrogen peroxide, Insoluble in water and gradually decomposed by it with liberation of oxygen | |
| Record name | Magnesium peroxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Approximately 3.0 g/cu cm | |
| Record name | Magnesium peroxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White cubic crystals, White powder | |
CAS No. |
14452-57-4, 1335-26-8 | |
| Record name | MAGNESIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Magnesium peroxide (Mg(O2)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14452-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium peroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13486 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium peroxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium peroxide (Mg(O2)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Magnesium peroxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
100 °C (decomposes) | |
| Record name | Magnesium peroxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,6aR)-3-propan-2-yl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4-one](/img/structure/B1143290.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B1143292.png)

![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate](/img/structure/B1143296.png)


![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)

